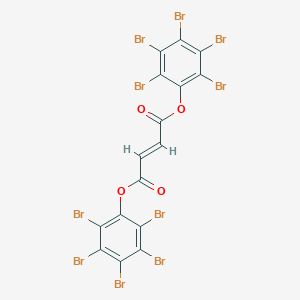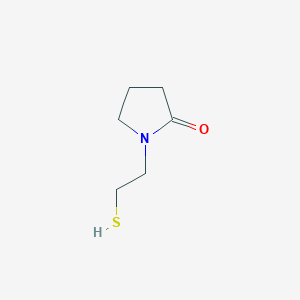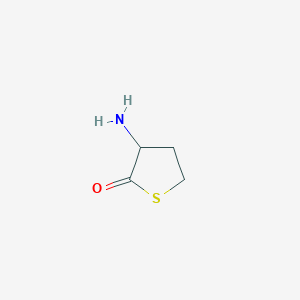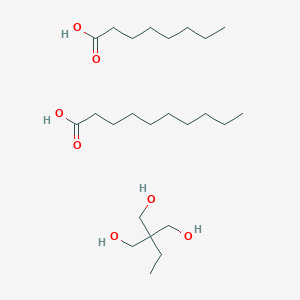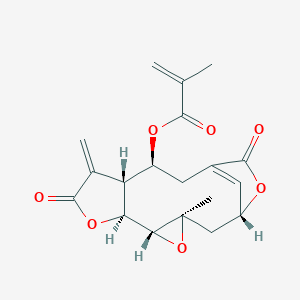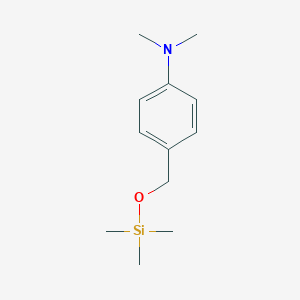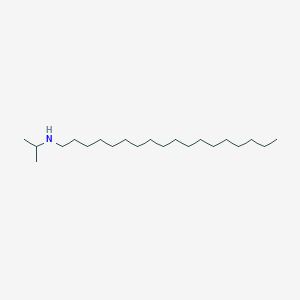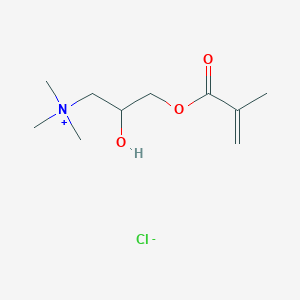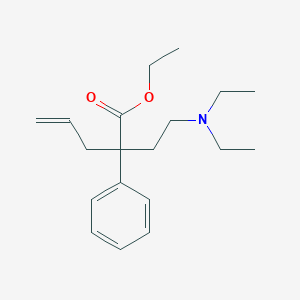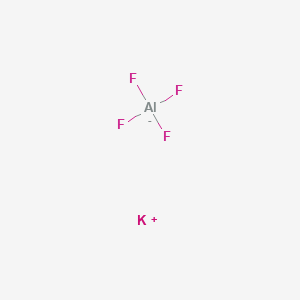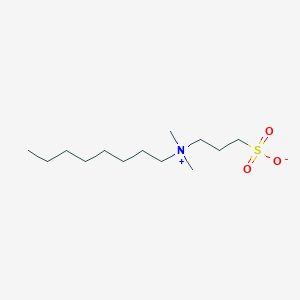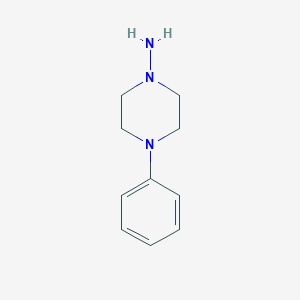
4-Phenylpiperazin-1-amine
Übersicht
Beschreibung
4-Phenylpiperazin-1-amine is a chemical compound that has attracted significant interest in various fields of medicinal chemistry and organic synthesis. Its unique structural framework makes it a valuable moiety in the design and development of new pharmacologically active compounds and catalytic agents.
Synthesis Analysis
The synthesis of 4-Phenylpiperazin-1-amine derivatives often involves reductive amination processes, where different substituted aromatic aldehydes are reacted using sodium cyanoborohydride in methanol. Such synthetic routes yield compounds with significant antimicrobial activity, demonstrating the versatility of 4-Phenylpiperazin-1-amine as a scaffold for further medicinal chemistry exploration (Mandala et al., 2013). Additionally, the preparation of organic crystals through complexation with fumaric acid showcases the compound's potential in crystal engineering and drug design (Jemai et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-Phenylpiperazin-1-amine derivatives has been extensively analyzed through various spectroscopic techniques. Studies involving single crystal X-ray analysis, prediction, and quantum chemical calculations provide deep insights into the electronic and spatial arrangement of atoms within the molecules. Such structural elucidation is crucial for understanding the compound's reactivity and interaction with biological targets (Ivachtchenko et al., 2019).
Chemical Reactions and Properties
4-Phenylpiperazin-1-amine undergoes various chemical reactions, including N-alkylation and cycloalkylation, facilitated by catalysts such as ruthenium-complexes. These reactions are pivotal for the synthesis of bioactive arylpiperazines and demonstrate the compound's utility in organic synthesis (Abbenhuis et al., 1998).
Physical Properties Analysis
The physical properties of 4-Phenylpiperazin-1-amine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and the presence of substituents. Studies focusing on the synthesis and characterization of these compounds highlight the importance of physical properties in determining their suitability for various applications (Koroleva et al., 2012).
Chemical Properties Analysis
The chemical behavior of 4-Phenylpiperazin-1-amine derivatives, including their reactivity in organic synthesis and potential as intermediates for pharmacologically active compounds, is a subject of ongoing research. Electrophilic substitution reactions, coupling reactions, and the formation of complex structures through non-covalent interactions are some of the key chemical properties explored in recent studies (Nematollahi & Amani, 2011).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Methods of Application or Experimental Procedures
The bioactivities of these compounds were evaluated by the Ellman’s method . The most potent compound, 6g, was further analyzed by molecular docking studies with AChE and BuChE .
Results or Outcomes
Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicated that compound 6g was a selective AChE inhibitor .
2. Supramolecular Compound Synthesis
Summary of the Application
A new material, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, with the general chemical formula (C 10 H 15 N 2) 2 (C 2 O 4 ).2H 2 O, was synthesized .
Methods of Application or Experimental Procedures
The stoichiometric ratio 2:1 mix of 1-phenylpiperazine and oxalic acid dihydrate followed by slow evaporation resulted in this new material . The title compound’s asymmetric unit and three-dimensional network have been determined by single crystal X-ray diffraction .
Results or Outcomes
Intermolecular O-H…O, N-H…O and C-H…O hydrogen bonding assist in maintaining and stabilization of the crystal structure of this new compound . The vibrational modes of the different characteristic groups of the title chemical were identified using infrared spectrum analysis . The thermal characterization of this product was studied by a coupled TG/DTA analysis .
3. Anticancer Activities Against Prostate Cancer Cells
Summary of the Application
A study was designed to synthesize hybridizing molecules starting from compound of 6-(4-phenyl-piperazin-1-yl) pyridine-3-ylamine by enhancing its biological activity with other heterocycles and to determine anticancer activity of the resulting compounds .
Methods of Application or Experimental Procedures
The synthesis of the leading compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (3) which was obtained by a novel method with the reaction of N-phenylpiperazine (2) and 2-chloro-5-nitropyridine .
Results or Outcomes
The chemicals were tested for their anticancer activities against prostate cancer cell lines PC3 [ATCC, CRL-1435], LNCaP [ATCC, CRL-1740], and DU145 [ATCC, HTB-81]. The results revealed that the Mannich bases exhibited moderate cytotoxic activity against cancer cells tested .
4. Anxiolytic Potential
Summary of the Application
A study aimed to design, molecularly dock, synthesize, and assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .
Methods of Application or Experimental Procedures
The study involved the design, molecular docking, synthesis, and assessment of the anxiolytic potential of six derivatives .
Results or Outcomes
The results of the study are not specified in the source .
5. Synthesis of Pelanserin
Summary of the Application
A study demonstrated the application of 4-Phenylpiperazin-1-amine in the synthesis of Pelanserin .
Methods of Application or Experimental Procedures
The study involved a Pd(II)-Catalyzed [4 + 1 + 1] cycloaddition of simple o-aminobenzoic acids and 3-(4-phenylpiperazin-1-yl)propan-1-amine .
Results or Outcomes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAURIJZNKHAJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509256 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperazin-1-amine | |
CAS RN |
14340-32-0 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



